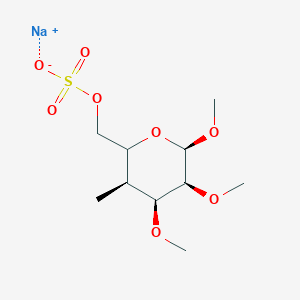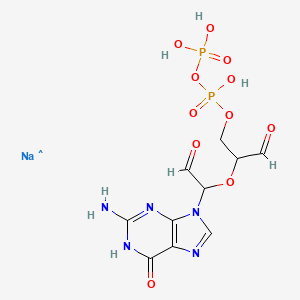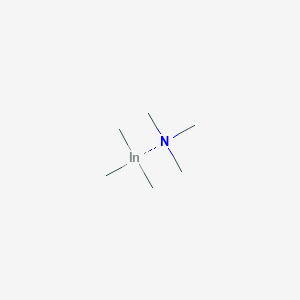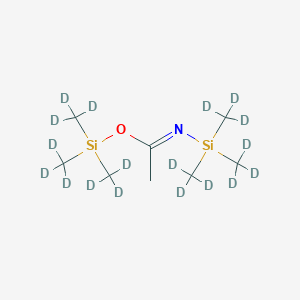
N,O-Bis(trimethyl-d9-silyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,O-Bis(trimethyl-d9-silyl)acetamide is a deuterated derivative of N,O-Bis(trimethylsilyl)acetamide. It is a stable isotope-labeled compound with the molecular formula C8D18H3NOSi2 and a molecular weight of 221.54 g/mol . This compound is primarily used in scientific research for its unique properties and applications.
作用機序
Target of Action
N,O-Bis(trimethyl-d9-silyl)acetamide, also known as BSA-d18, is primarily used as a silylating agent . Its primary targets are various functional groups in organic compounds, including amides, amines, alcohols, carboxylic acids, enols, and phenols .
Mode of Action
As a silylating agent, this compound interacts with its targets by replacing the active hydrogen atoms in these functional groups with silyl groups . This process, known as silylation, increases the stability of these compounds and protects them from reactive conditions .
Biochemical Pathways
It plays a crucial role in the synthesis of various organic compounds, including pharmaceuticals . By protecting sensitive functional groups during synthesis, this compound allows for more complex reactions to take place without unwanted side reactions .
Result of Action
The primary result of this compound’s action is the protection of sensitive functional groups in organic compounds . This protection allows for the successful synthesis of various organic compounds, including pharmaceuticals . The silyl groups can be removed after the synthesis is complete, revealing the original functional groups .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture and should be stored under recommended conditions . Furthermore, the silylation reaction typically requires an anhydrous environment to proceed efficiently .
生化学分析
Biochemical Properties
The role of N,O-Bis(trimethyl-d9-silyl)acetamide in biochemical reactions is primarily as a silylating agent. It interacts with various biomolecules such as amides, amines, alcohols, carboxylic acids, enols, and phenols . The nature of these interactions involves the addition of a silyl group to these molecules, which can protect these functional groups during certain chemical reactions .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a silylating agent. It can add a silyl group to various biomolecules, which can protect these molecules during certain chemical reactions . This can potentially influence enzyme activity, biomolecular interactions, and gene expression.
準備方法
N,O-Bis(trimethyl-d9-silyl)acetamide can be synthesized through the reaction of acetamide with a large excess of chlorotrimethylsilane in the presence of triethylamine . The reaction conditions typically involve refluxing the mixture to ensure complete reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
化学反応の分析
N,O-Bis(trimethyl-d9-silyl)acetamide undergoes several types of chemical reactions, including:
Silylation Reactions: It reacts with alcohols to form trimethylsilyl ethers and acetamide as a byproduct.
Derivatization Reactions: It is used for the derivatization of polar functional groups such as carboxylic acids, phenols, steroids, amines, alcohols, alkaloids, and amides.
Regioselective Desulfation: It is used as a regioselective desulfation reagent.
Common reagents used in these reactions include alcohols, carboxylic acids, phenols, and amines. The major products formed from these reactions are trimethylsilyl ethers and acetamide.
科学的研究の応用
N,O-Bis(trimethyl-d9-silyl)acetamide has a wide range of scientific research applications:
類似化合物との比較
N,O-Bis(trimethyl-d9-silyl)acetamide is similar to other silylation reagents such as N,O-Bis(trimethylsilyl)acetamide and N,O-Bis(trimethylsilyl)trifluoroacetamide . its deuterated nature makes it unique and particularly useful in studies involving isotopic labeling and mass spectrometry. The similar compounds include:
- N,O-Bis(trimethylsilyl)acetamide
- N,O-Bis(trimethylsilyl)trifluoroacetamide
- N-Allyl-N,N-bis(trimethylsilyl)amine
These compounds share similar silylation properties but differ in their specific applications and reactivity.
特性
CAS番号 |
203784-65-0 |
|---|---|
分子式 |
C8H21NOSi2 |
分子量 |
221.54 g/mol |
IUPAC名 |
tris(trideuteriomethyl)silyl N-[tris(trideuteriomethyl)silyl]ethanimidate |
InChI |
InChI=1S/C8H21NOSi2/c1-8(9-11(2,3)4)10-12(5,6)7/h1-7H3/i2D3,3D3,4D3,5D3,6D3,7D3 |
InChIキー |
SIOVKLKJSOKLIF-WNBQGSQPSA-N |
SMILES |
CC(=N[Si](C)(C)C)O[Si](C)(C)C |
異性体SMILES |
[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])N=C(C)O[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
CC(=N[Si](C)(C)C)O[Si](C)(C)C |
同義語 |
N-[Tri(methyl-d9)silyl]ethanimidic Acid Tri(methyl-d9)silyl Ester; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


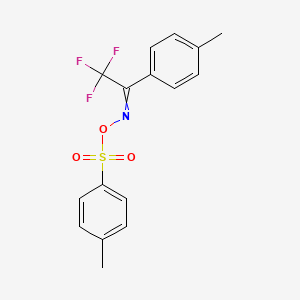

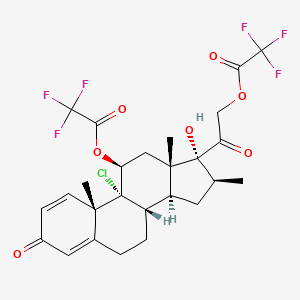
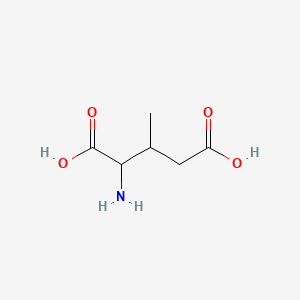
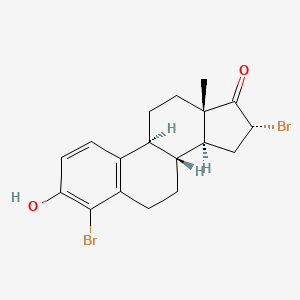
![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)
